molecular formula C12H10FNO2 B8403447 (7-Fluoro-quinolin-6-yl)-acetic acid methyl ester

(7-Fluoro-quinolin-6-yl)-acetic acid methyl ester

Cat. No. B8403447
M. Wt: 219.21 g/mol
InChI Key: ZSIUMVRORBHYJI-UHFFFAOYSA-N
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Patent
US08071581B2

Procedure details

To a solution of (5,7-difluoro-quinolin-6-yl)-acetic acid (18.6 g, 83.4 mmol) in methanol (200 mL) was added conc. H2SO4 (4.7 mL, 87.0 mmol). The reaction mixture was concentrated to give a brown residue, which was diluted with 200 ml of ethyl acetate, washed with sat. aq. NaHCO3 and brine, then the organic layer was dried over anhydrous Na2SO4, and concentrated to give (7-fluoro-quinolin-6-yl)-acetic acid methyl ester as yellow solid (17.7 g, yield: 89.8%).
Quantity
18.6 g
Type
reactant
Reaction Step One
Name
Quantity
4.7 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[C:11]([CH2:12][C:13]([OH:15])=[O:14])=[C:10]([F:16])[CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][CH:6]=[N:7]2.OS(O)(=O)=O.[CH3:22]O>C(OCC)(=O)C>[CH3:22][O:15][C:13](=[O:14])[CH2:12][C:11]1[CH:2]=[C:3]2[C:8](=[CH:9][C:10]=1[F:16])[N:7]=[CH:6][CH:5]=[CH:4]2

Inputs

Step One
Name
Quantity
18.6 g
Type
reactant
Smiles
FC1=C2C=CC=NC2=CC(=C1CC(=O)O)F
Name
Quantity
4.7 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
200 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
to give a brown residue, which
WASH
Type
WASH
Details
washed with sat. aq. NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
COC(CC=1C=C2C=CC=NC2=CC1F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 17.7 g
YIELD: PERCENTYIELD 89.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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